Home > Products > Screening Compounds P1341 > 2'-Deoxy-2'-methylenecytidine
2'-Deoxy-2'-methylenecytidine - 119804-96-5

2'-Deoxy-2'-methylenecytidine

Catalog Number: EVT-442696
CAS Number: 119804-96-5
Molecular Formula: C10H13N3O4
Molecular Weight: 239.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2'-deoxy-2'-methylenecytidine has been explored through various methodologies:

  1. Chemical Synthesis: The compound can be synthesized using a series of reactions that typically involve the modification of existing nucleoside structures. For instance, starting from uridine or cytidine, chemical modifications are performed to introduce the methylene group at the 2' position.
  2. Enzymatic Methods: Enzymatic synthesis has also been reported, utilizing specific enzymes that can facilitate the introduction of functional groups at precise locations on the nucleoside backbone. This method often results in higher specificity and yields compared to traditional chemical synthesis.
  3. Prodrug Strategies: Novel prodrugs of 2'-deoxy-2'-methylenecytidine have been designed to enhance its bioavailability and target delivery to tumor tissues. These prodrugs are activated by membrane dipeptidases that are overexpressed in many cancer cells .

The synthesis parameters often include temperature control, reaction time, and the use of protecting groups to ensure selectivity and yield during the reaction process.

Molecular Structure Analysis

The molecular structure of 2'-deoxy-2'-methylenecytidine features a unique methylene group at the 2' position of the ribose sugar moiety, which distinguishes it from natural nucleosides. Key structural characteristics include:

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 269.28 g/mol
  • Configuration: The compound exhibits stereochemistry typical of nucleosides, with specific configurations around the sugar moiety that influence its biological activity.

The presence of the methylene group alters the hydrogen bonding capabilities and steric properties compared to its natural counterparts, impacting its interaction with enzymes involved in nucleic acid metabolism .

Chemical Reactions Analysis

2'-Deoxy-2'-methylenecytidine undergoes several important chemical reactions:

Mechanism of Action

The primary mechanism of action for 2'-deoxy-2'-methylenecytidine involves its conversion into an active triphosphate form within tumor cells. This active form competes with natural deoxynucleoside triphosphates for incorporation into DNA during replication. The incorporation leads to:

  • Chain Termination: The presence of the methylene group prevents further elongation of the DNA strand.
  • Inhibition of Ribonucleotide Reductase: By inhibiting this enzyme, it reduces the availability of deoxynucleotide triphosphates required for DNA synthesis.

This dual action results in significant cytotoxic effects against rapidly dividing cancer cells while sparing normal cells to some extent due to differential uptake and metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-deoxy-2'-methylenecytidine include:

  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is often determined during synthesis optimization but typically falls within a range suitable for biological applications.

These properties are critical for determining formulation strategies in drug development .

Applications

The applications of 2'-deoxy-2'-methylenecytidine are primarily focused on oncology:

Introduction to 2'-Deoxy-2'-methylidenecytidine (DMDC)

Historical Development and Structural Evolution of Cytidine Analogues

The development of cytidine analogues represents a cornerstone of antimetabolite cancer therapeutics and antiviral drug discovery. Early analogues like cytarabine (1-β-D-arabinofuranosylcytosine), discovered in the 1960s, established the paradigm of nucleoside analogues interfering with DNA synthesis, primarily through incorporation into nascent DNA chains and inhibition of DNA polymerase. Cytarabine demonstrated significant efficacy against leukemias but exhibited limitations, including rapid deamination to an inactive uracil derivative and poor activity against solid tumors [1] [8].

This spurred efforts to synthesize analogues with enhanced metabolic stability, altered substrate specificity for activating kinases, and reduced susceptibility to deactivating enzymes like cytidine deaminase. Structural modifications primarily targeted the sugar moiety (C2', C3', C5' positions, ring saturation, or ring replacement) or the cytosine base (5-aza, 5-fluoro substitutions). Examples include gemcitabine (2',2'-difluorodeoxycytidine), incorporating fluorine atoms at the 2'-position of the deoxyribose, which showed improved activity against solid tumors and resistance to deamination compared to cytarabine [1] [10].

2'-Deoxy-2'-methylidenecytidine (DMDC) emerged from research focused on modifying the 2'-position to prevent metabolic deactivation while maintaining efficient phosphorylation and DNA incorporation. The key structural innovation in DMDC is the replacement of the 2'-hydroxyl group (-OH) found in cytidine with a methylene group (=CH₂) (Figure 1). This exocyclic methylidene moiety confers significant conformational constraint on the sugar ring and alters the electronic properties compared to the parent deoxycytidine or cytarabine. Preclinical studies demonstrated that DMDC exhibited potent activity against a broader spectrum of murine and human tumors in vitro and in vivo compared to earlier cytidine analogues. Crucially, prolonged systemic exposure was identified as a key factor for maximizing DMDC's antitumor efficacy, leading to the exploration of extended dosing schedules in clinical trials [1] [4].

  • Figure 1: Structural Evolution from Deoxycytidine to DMDC
  • Deoxycytidine: H at C2'
  • Cytarabine (Ara-C): OH in arabino configuration at C2'
  • Gemcitabine (dFdC): Two F atoms at C2'
  • 2'-Deoxy-2'-methylidenecytidine (DMDC): =CH₂ at C2'

Chemical Classification and Nomenclature of DMDC

2'-Deoxy-2'-methylidenecytidine (DMDC) belongs to the chemical class of nucleoside analogues, specifically categorized as a 2',3'-dideoxycytidine derivative modified at the 2'-position. Its systematic name, defined by IUPAC (International Union of Pure and Applied Chemistry) rules, is 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylenetetrahydrofuran-2-yl]pyrimidin-2(1H)-one. This name precisely describes the molecule:

  • The base: 4-aminopyrimidin-2(1H)-one (cytosine).
  • The sugar: A tetrahydrofuran ring (modified ribose) with specific stereochemistry (2R,4S,5R).
  • The modifications: Hydroxyl groups at the 4'- and 5'-positions (4-hydroxy, 5-(hydroxymethyl)), and the methylidene group (=CH₂) at the 3-position relative to the ring oxygen, corresponding to the 2'-position of the original deoxyribose sugar (3-methylenetetrahydrofuran) [2] [3].

Alternative names and identifiers include:

  • DMDC (common abbreviation)
  • 2'-Deoxy-2'-methylidenecytidine (descriptive name)
  • 2'-Methylidenecytidine
  • PubChem CID: 119360 [2]

Table 1: Chemical Classification and Nomenclature of DMDC

Classification LevelDesignationDetails/Explanation
Primary ClassNucleoside AnalogueSynthetic compound structurally mimicking natural nucleosides (cytidine/deoxycytidine).
Sub-ClassDideoxynucleoside DerivativeLacks hydroxyl groups (-OH) at both the 2' and 3' positions of the sugar ring.
Specific Modification2'-Methylidene NucleosideFeatures an exocyclic methylene group (=CH₂) at the 2'-position instead of H or OH.
Systematic Name (IUPAC)4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylenetetrahydrofuran-2-yl]pyrimidin-2(1H)-oneFully describes the cytosine base, the modified sugar ring stereochemistry, and the 2'-methylidene group position.
Common Names2'-Deoxy-2'-methylidenecytidine; DMDCWidely used shorthand names in scientific literature.
Registry NumberPubChem CID: 119360Unique identifier in the PubChem database.

The defining structural feature of DMDC is the methylene bridge (methylidene group, =CH₂) attached directly to the 2'-carbon of the deoxyribose ring. This replaces the typical hydrogen atom found at C2' in deoxycytidine. This modification:

  • Locks the sugar ring conformation: The methylidene group introduces significant rigidity, potentially favoring conformations optimal for interaction with target enzymes like deoxycytidine kinase (the first activating kinase).
  • Alters electronic properties: The sp² hybridized carbon (C2') and the adjacent double bond influence the electron density distribution within the sugar ring.
  • Confers metabolic stability: The =CH₂ group renders DMDC resistant to enzymatic deamination by cytidine deaminase at the base (unlike cytarabine) because the modification is on the sugar, not directly altering the base susceptible to deamination. Its main plasma metabolite, 2'-deoxy-2'-methylideneuridine (DMDU), is formed via deamination catalyzed by cytidine deaminase [1].

Clinical Significance in Oncology and Antimetabolite Therapeutics

DMDC functions as a potent antimetabolite, a class of chemotherapeutic agents that interfere with cellular metabolic processes, particularly nucleic acid synthesis. Its primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, 2'-deoxy-2'-methylidenecytidine triphosphate (DMDCTP). This phosphorylation is initiated by deoxycytidine kinase [1].

DMDCTP acts as a competitive inhibitor and alternative substrate for DNA polymerases (α and ε). It competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands. Once incorporated, DMDCTP causes chain termination or severely impairs further DNA synthesis due to the steric and electronic perturbations introduced by the 2'-methylidene modification in the sugar-phosphate backbone. This disruption of DNA replication leads to S-phase arrest and ultimately, cancer cell death via apoptosis [1] [4].

Clinical trials have established DMDC's activity, particularly following oral administration. A phase I trial administering DMDC orally for 14 consecutive days every 4 weeks demonstrated that dose escalation was feasible, with the maximum tolerated dose (MTD) determined to be 18 mg/m²/day. Tumor responses, including partial responses and stable disease, were observed in patients with advanced solid tumors, notably non-small-cell lung cancer (NSCLC) and colorectal cancer, especially at the highest dose levels tested (up to 50 mg/m²/day). This suggests a potential dose-response relationship [1] [4].

Table 2: Key Pharmacokinetic Parameters of Orally Administered DMDC (Phase I Data, ~18 mg/m²/day)

ParameterValue (Mean ± SD or Range)Significance
Oral Bioavailability~40%Moderate bioavailability, limited by first-pass metabolism (gut/liver deamination).
Tmax (Time to Cmax)~2 hoursRapid absorption under fasting conditions.
Cmax (Day 1)~113 ng/mLPeak plasma concentration.
AUC(0-∞) (Day 1)~400 ng·h/mLSystemic exposure to the parent drug.
Terminal Half-life (t½)~1.75 hoursRelatively short elimination half-life.
Systemic Clearance10-15 L/h/m²Low systemic clearance.
Volume of Distribution~ Total Body WaterModerate distribution, similar to physiological water spaces.
Renal Clearance30-50% of Total ClearanceSignificant renal elimination pathway for parent drug and metabolite (DMDU).
Urinary Recovery (Dose)Up to 50%Combined recovery of DMDC and DMDU over 24h.
Interpatient VariabilityHighAttributed primarily to variability in first-pass metabolism.

Pharmacokinetic studies reveal that DMDC has low systemic clearance, a moderate volume of distribution approximating total body water, and a short elimination half-life (2-6 hours after intravenous administration). Approximately 30-50% of total clearance is renal. Following oral administration, bioavailability is approximately 40%, largely limited by first-pass metabolism in the gut wall and liver, where it is deaminated to its primary inactive metabolite, 2'-deoxy-2'-methylideneuridine (DMDU). This first-pass effect contributes to considerable interpatient variability in systemic exposure. However, systemic exposure (AUC) to DMDC is generally proportional to the administered oral dose [1] [4].

The clinical development of DMDC was facilitated by pharmacokinetically guided dose escalation (PGDE) strategies, allowing for more efficient determination of the MTD. Furthermore, research established that the hematological toxicity (myelosuppression), the main clinical adverse event, was schedule-dependent. Twice-daily administration resulted in greater toxicity compared to once-daily regimens. Pharmacokinetic-pharmacodynamic (PK-PD) modeling characterized the relationship between plasma DMDC concentrations and the delayed time course of hematological toxicity (neutropenia, thrombocytopenia), enabling predictions for optimizing dosing regimens to balance efficacy and toxicity risks [1]. While efficacy signals were observed in solid tumors, DMDC's development underscores the ongoing effort to improve the therapeutic index of antimetabolite nucleoside analogues through structural optimization targeting enhanced metabolic stability and controlled delivery.

Properties

CAS Number

119804-96-5

Product Name

2'-Deoxy-2'-methylenecytidine

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C10H13N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,6,8-9,14-15H,1,4H2,(H2,11,12,16)/t6-,8+,9-/m1/s1

InChI Key

PULHLIOPJXPGJN-BWVDBABLSA-N

SMILES

C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Synonyms

1-(2-deoxy-2-methylene-erythro-pentofuranosyl)cytidine
2'-deoxy-2'-methylenecytidine
2'-deoxy-2'-methylidenecytidine
2'-methyl-2'-deoxyidenecytidine
2'-methyl-2'-deoxyidenecytidine hydrochloride

Canonical SMILES

C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Isomeric SMILES

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.